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molecular formula C15H13N3O2 B8672851 3-hydroxy-1-methyl-5-(3-phenyl-1H-pyrazol-1-yl)pyridin-2(1H)-one

3-hydroxy-1-methyl-5-(3-phenyl-1H-pyrazol-1-yl)pyridin-2(1H)-one

Cat. No. B8672851
M. Wt: 267.28 g/mol
InChI Key: QDAHBEXOVLMFIR-UHFFFAOYSA-N
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Patent
US09309199B2

Procedure details

3-(Benzyloxy)-1-methyl-5-(3-phenyl-1H-pyrazol-1-yl)pyridin-2(1H)-one (33 mg, 0.092 mmol) was hydrogenated (balloon) with 10% Pd/C (10 mg, 9.40 μmol) in MeOH (1 mL) at R.T. After stirring overnight the mixture was filtered using a 0.45 μm PTFE syringe filter and concentrated. The crude material was purified by preparative reversed-phase HPLC (20×150 mm Waters Sunfire (0.1% TFA), 5-60% CH3CN/water over 20 min at 20 mL/ruin) to give the title compound (10 mg, 41%) as an off-white solid. 1H NMR (500 MHz, CDCl3): δ 7.86 (d, J=7.6 Hz, 2 H); 7.71 (s, 1 H); 7.49-7.39 (m, 3 H); 7.35 (m, 1 H); 7.21 (s, 1 H); 6.95 (bs, 1 H); 6.75 (d, J=2.4 Hz, 1 H); 3.71 (s, 3 H). HRMS (ES) calc (M+H)+=268.1081, found 268.1071.
Name
3-(Benzyloxy)-1-methyl-5-(3-phenyl-1H-pyrazol-1-yl)pyridin-2(1H)-one
Quantity
33 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mg
Type
catalyst
Reaction Step Three
Yield
41%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10](=[O:27])[N:11]([CH3:26])[CH:12]=[C:13]([N:15]2[CH:19]=[CH:18][C:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[N:16]2)[CH:14]=1)C1C=CC=CC=1>CO.[Pd]>[OH:8][C:9]1[C:10](=[O:27])[N:11]([CH3:26])[CH:12]=[C:13]([N:15]2[CH:19]=[CH:18][C:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[N:16]2)[CH:14]=1

Inputs

Step One
Name
3-(Benzyloxy)-1-methyl-5-(3-phenyl-1H-pyrazol-1-yl)pyridin-2(1H)-one
Quantity
33 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(N(C=C(C1)N1N=C(C=C1)C1=CC=CC=C1)C)=O
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at R.T
FILTRATION
Type
FILTRATION
Details
was filtered
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by preparative reversed-phase HPLC (20×150 mm Waters Sunfire (0.1% TFA), 5-60% CH3CN/water over 20 min at 20 mL/ruin)
Duration
20 min

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=1C(N(C=C(C1)N1N=C(C=C1)C1=CC=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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